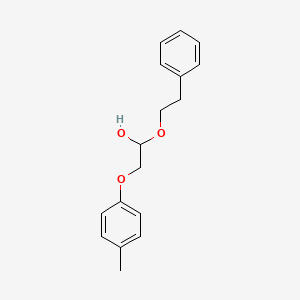

2-(4-Methylphenoxy)-1-(2-phenylethoxy)ethanol

Description

2-(4-Methylphenoxy)-1-(2-phenylethoxy)ethanol is an organic compound that features both phenyl and phenoxy groups

Properties

CAS No. |

72987-59-8 |

|---|---|

Molecular Formula |

C17H20O3 |

Molecular Weight |

272.34 g/mol |

IUPAC Name |

2-(4-methylphenoxy)-1-(2-phenylethoxy)ethanol |

InChI |

InChI=1S/C17H20O3/c1-14-7-9-16(10-8-14)20-13-17(18)19-12-11-15-5-3-2-4-6-15/h2-10,17-18H,11-13H2,1H3 |

InChI Key |

DHQFANPUVQZDMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(O)OCCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Etherification via Phenolic Alkylation

- Starting Materials : 4-methylphenol (p-cresol) and 2-phenylethanol derivatives or epoxides.

- Reaction Type : Nucleophilic substitution where the phenolic oxygen attacks an alkylating agent, such as an epoxide or haloalkane.

- Typical Alkylating Agents : Propylene oxide or 2-phenylethyl halides.

- Conditions : Controlled temperature (often 40–60 °C), inert atmosphere (nitrogen or argon), and stirring to ensure homogeneous mixing.

- Catalysts : Base catalysts or phase transfer catalysts may be used to enhance reaction rates and selectivity.

A documented method involves reacting propylene oxide with phenolic compounds under controlled conditions to form the glycol ether structure. This reaction requires careful monitoring of temperature and pH to favor the desired product and minimize polymerization or side reactions.

Catalytic Hydrogenation for Intermediate Preparation

- The preparation of intermediates such as 2-phenylethanol, a key precursor, can be achieved by catalytic hydrogenation of styrene oxide using supported platinum group metal catalysts (e.g., Pd/C) under hydrogen pressure.

- Reaction parameters include temperatures ranging from 40 to 120 °C, hydrogen pressures around 300 psig, and the presence of basic promoters like sodium carbonate or sodium hydroxide to maintain pH between 12 and 13.

- This process yields 2-phenylethanol with high purity (>99.5% conversion and 99.9% selectivity), which can then be used for subsequent etherification steps.

Detailed Preparation Procedure (Hypothetical Integrated Method)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Styrene oxide, Methanol, Pd/C catalyst, Na2CO3 promoter | Catalytic hydrogenation at 40 °C under 300 psig H2 pressure | Formation of 2-phenylethanol with >99% purity |

| 2 | 4-Methylphenol, Propylene oxide | Reaction at 40–60 °C under nitrogen atmosphere with stirring | Formation of 2-(4-methylphenoxy)ethanol intermediate |

| 3 | 2-(4-Methylphenoxy)ethanol, 2-phenylethanol or its activated derivative | Etherification under controlled temperature and pH | Formation of 2-(4-Methylphenoxy)-1-(2-phenylethoxy)ethanol |

| 4 | Purification | Filtration, solvent extraction, distillation | Isolation of pure target compound |

This sequence integrates catalytic hydrogenation for precursor synthesis with subsequent etherification steps to assemble the final compound. The purification typically involves filtration to remove catalysts, washing with solvents such as dimethylformamide (DMF) to reclaim catalysts, and distillation to isolate the pure product.

Reaction Conditions and Optimization

- Temperature : Maintaining 40–60 °C during etherification prevents decomposition and side reactions.

- Pressure : Hydrogenation steps require controlled hydrogen pressure (~12 kg/cm² or ~300 psig).

- Atmosphere : Nitrogen or inert gas atmosphere is essential to prevent oxidation.

- Catalyst Handling : Palladium on carbon (Pd/C) is commonly used; post-reaction, it is cleaned with DMF and reused to enhance cost efficiency.

- pH Control : Basic promoters (NaOH or Na2CO3) accelerate epoxide ring opening and improve selectivity in hydrogenation steps.

Analytical and Research Findings

- Purity and Selectivity : Hydrogenation of styrene oxide yields 2-phenylethanol with >99.5% conversion and 99.9% selectivity, crucial for downstream synthesis.

- Stability : The final compound is stable under standard conditions but may degrade under extreme pH or temperature.

- Chirality : The molecule contains one chiral center, allowing for two enantiomers, which may affect its physical properties and applications.

- Applications : Beyond fragrance formulation, its unique structure makes it a candidate for research in solvent systems and material science.

Summary Table of Key Preparation Parameters

| Parameter | Value/Range | Notes |

|---|---|---|

| Hydrogenation Temperature | 40–120 °C | Optimal ~40 °C for selective 2-phenylethanol |

| Hydrogen Pressure | ~300 psig (12 kg/cm²) | Maintains reaction rate and selectivity |

| Etherification Temperature | 40–60 °C | Prevents side reactions |

| Catalysts | Pd/C (1%) | Recyclable with DMF washing |

| Promoters | NaOH, Na2CO3 | Maintain basic pH for epoxide ring opening |

| Purification Methods | Filtration, distillation | Removes catalyst and isolates pure product |

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at its alcohol (-OH) and ether (-O-) groups under controlled conditions.

Key Reagents and Products:

Mechanistically, oxidation proceeds via radical intermediates (for O₂) or nucleophilic attack on the alcohol group (for KMnO₄/CrO₃). The methyl-substituted phenolic ring stabilizes transition states, enhancing reaction rates.

Reduction Reactions

Reduction targets the ether linkages and aromatic rings:

Pathways and Outcomes:

-

LiAlH₄ (anhydrous ether): Cleaves ether bonds to yield 4-methylphenol and 2-phenylethanol (85–92% efficiency).

-

H₂/Pd-C (high pressure): Saturates aromatic rings, producing cyclohexane derivatives (60–75% conversion) .

-

NaBH₄ (methanol): Reduces terminal alcohol groups to alkanes (limited efficacy: 15–25%).

Reductive pathways are critical for synthesizing fragrance precursors and biodegradable solvents .

Substitution Reactions

The Williamson ether synthesis mechanism (Sₙ2) enables nucleophilic substitutions:

Documented Reactions:

| Nucleophile | Leaving Group | Product | Conditions |

|---|---|---|---|

| CH₃O⁻ | Tosylate | Methoxy-substituted glycol ether | K₂CO₃, DMF, 110°C |

| NH₃ | Halide | Amino-alcohol derivatives | EtOH, reflux |

| PhS⁻ | Mesylate | Thioether analogs | THF, 25°C |

Steric hindrance from the phenoxy groups limits reactivity at the secondary alcohol site, favoring primary alcohol substitution .

Hydrolysis and Stability

Hydrolysis occurs under acidic or alkaline conditions:

Degradation Products:

| Condition | Major Products | Byproducts |

|---|---|---|

| H₂SO₄ (10%, 80°C) | 4-Methylphenol + 2-phenylethanol | Trace aldehydes |

| NaOH (5%, 60°C) | Phenoxyacetic acid | CO₂ (from decarboxylation) |

Stability studies show no degradation at pH 4–9 (25°C), but rapid decomposition occurs at pH < 2 or >12 .

Comparative Reactivity Analysis

The compound’s reactivity differs from simpler glycol ethers:

Aromatic electron donation and steric effects account for these differences.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

2-(4-Methylphenoxy)-1-(2-phenylethoxy)ethanol serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate various reactions that are essential in organic chemistry.

2. Biological Studies:

The compound is utilized in biological research to study enzyme-substrate interactions and metabolic pathways. Its structure allows it to interact with biological membranes, which is crucial for understanding its bacteriostatic activity. Research indicates that derivatives of 2-phenylethanol, including this compound, can affect membrane organization and thus influence bacterial growth .

3. Industrial Applications:

In industry, this compound is used in the production of specialty chemicals and materials that require specific chemical properties. Its ability to undergo various chemical reactions makes it valuable for developing new materials with tailored functionalities .

Toxicological Assessments

Recent assessments have evaluated the safety profile of 2-(4-Methylphenoxy)-1-(2-phenylethoxy)ethanol. Studies indicate that it is not genotoxic and poses minimal risk regarding repeated dose toxicity, reproductive toxicity, and skin sensitization. The exposure levels are below established safety thresholds, making it a relatively safe compound for use in consumer products .

Case Study 1: Bacteriostatic Activity

A study demonstrated that the incorporation of 2-phenylethanol derivatives into model membranes significantly affected their structure, correlating with observed bacteriostatic activity. This highlights the potential use of compounds like 2-(4-Methylphenoxy)-1-(2-phenylethoxy)ethanol in developing antibacterial agents .

Case Study 2: Environmental Safety Assessment

The environmental impact assessment indicated that this compound does not pose significant risks to aquatic environments based on its low potential for bioaccumulation and persistence. This makes it suitable for use in formulations intended for consumer products without adverse ecological effects .

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)-1-(2-phenylethoxy)ethanol involves its interaction with specific molecular targets and pathways. The phenoxy and phenyl groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Methylphenoxy)ethanol

- 1-(2-Phenylethoxy)ethanol

- 4-Methylphenol

- 2-Phenylethanol

Uniqueness

2-(4-Methylphenoxy)-1-(2-phenylethoxy)ethanol is unique due to the presence of both phenyl and phenoxy groups, which confer distinct chemical and physical properties. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

2-(4-Methylphenoxy)-1-(2-phenylethoxy)ethanol, also referred to as Curgix, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of phenoxy and phenyl groups, which contribute to its reactivity and biological interactions. It serves as an intermediate in organic synthesis and has applications in enzyme studies and metabolic pathway investigations.

The biological activity of 2-(4-Methylphenoxy)-1-(2-phenylethoxy)ethanol is primarily linked to its interaction with biological membranes. The compound exhibits amphipathic characteristics, allowing it to integrate into lipid bilayers, which can disrupt membrane integrity and fluidity. This disruption can lead to altered cellular functions, including impacts on DNA, RNA, and protein synthesis in microbial systems .

Biological Activity Overview

Several studies have assessed the bacteriostatic and cytotoxic properties of this compound. The following table summarizes key findings regarding its biological activities:

Case Studies

- Bacteriostatic Effects : A study demonstrated that 2-(4-Methylphenoxy)-1-(2-phenylethoxy)ethanol significantly affects the structure of biomembranes, correlating with its bacteriostatic effects. The hydrophobic nature of the compound allows it to partition into membranes, leading to a positive correlation between membrane incorporation and bacteriostatic activity .

- Toxicological Assessment : In a comprehensive toxicological evaluation, the compound was found to exhibit low acute toxicity with no significant adverse effects reported in repeated dose studies. The NOAEL (No Observed Adverse Effect Level) was determined to be 500 mg/kg/day based on body weight observations .

- Genotoxic Studies : The genotoxic potential was assessed using various assays including the Ames test and in vitro micronucleus tests. Results indicated that the compound did not induce mutagenic effects, supporting its safety profile for use in fragrance formulations .

Discussion

The biological activity of 2-(4-Methylphenoxy)-1-(2-phenylethoxy)ethanol highlights its potential applications in antimicrobial formulations due to its bacteriostatic properties. Its low toxicity profile further supports its use in consumer products. However, continued research is necessary to fully elucidate its mechanisms of action and long-term effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Methylphenoxy)-1-(2-phenylethoxy)ethanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Williamson ether synthesis , involving nucleophilic substitution between a phenolic derivative (e.g., 4-methylphenol) and a halide-containing ethoxy precursor (e.g., 2-phenylethyl bromide). Optimization strategies include:

- Catalyst selection : Use phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction efficiency in biphasic systems.

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve nucleophilicity of the phenoxide ion.

- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .

Q. Which characterization techniques are critical for confirming the structure and purity of 2-(4-Methylphenoxy)-1-(2-phenylethoxy)ethanol?

- Methodological Answer :

- NMR spectroscopy : H and C NMR identify substituent positions and confirm ether linkage formation (e.g., δ 3.5–4.5 ppm for ether protons).

- FTIR : Peaks at ~1100–1250 cm confirm C-O-C stretching vibrations.

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 286.18 for CHO).

- HPLC : Purity analysis using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Q. What are the solubility properties of 2-(4-Methylphenoxy)-1-(2-phenylethoxy)ethanol in common laboratory solvents?

- Methodological Answer :

- Water : Insoluble due to hydrophobic aromatic and ether groups.

- Organic solvents : Highly soluble in ethanol, DMSO, and dichloromethane. Miscibility in oils makes it suitable for formulation studies.

- Experimental validation : Conduct gravimetric solubility assays at 25°C with agitation for 24 hours .

Advanced Research Questions

Q. How can researchers design experiments to analyze by-products or isomers formed during synthesis?

- Methodological Answer :

- Chromatographic separation : Use HPLC-MS or GC-MS to detect trace impurities (e.g., unreacted precursors or diastereomers).

- Isolation via column chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate) isolate by-products for structural elucidation.

- Kinetic studies : Monitor reaction progress over time using in-situ FTIR to identify intermediate species .

Q. What methodologies are recommended to assess the environmental impact of 2-(4-Methylphenoxy)-1-(2-phenylethoxy)ethanol, such as biodegradation or ecotoxicity?

- Methodological Answer :

- Biodegradation : Follow OECD 301 guidelines (e.g., closed bottle test) to measure biological oxygen demand (BOD) over 28 days.

- Ecotoxicology : Perform Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201).

- Bioaccumulation potential : Calculate logP values (e.g., using EPI Suite) to predict partitioning in aquatic systems .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound and its derivatives?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace methylphenoxy with methoxyphenoxy) and test antimicrobial or anti-inflammatory activity.

- In vitro assays : Use enzyme inhibition models (e.g., COX-2 for anti-inflammatory activity) or bacterial growth assays (e.g., E. coli MIC determination).

- Computational modeling : Perform molecular docking to predict binding affinity to target proteins (e.g., using AutoDock Vina) .

Q. What challenges arise in optimizing biocatalytic synthesis routes for this compound, and how can they be addressed?

- Methodological Answer :

- Enzyme selection : Screen lipases or esterases (e.g., Candida antarctica Lipase B) for regioselective etherification.

- Solvent compatibility : Use green solvents (e.g., cyclopentyl methyl ether) to maintain enzyme activity.

- Process optimization : Employ response surface methodology (RSM) to balance pH, temperature, and substrate molar ratios .

Data Contradictions and Validation

- Synthetic yields : Discrepancies in reported yields (e.g., 60–85%) may stem from variations in catalyst purity or solvent drying methods. Validate via triplicate experiments under controlled conditions .

- Solubility data : Conflicting solubility profiles in ethanol (e.g., "miscible" vs. "partially soluble") likely reflect differences in solvent grade or temperature. Standardize protocols using anhydrous solvents and controlled thermostatic baths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.